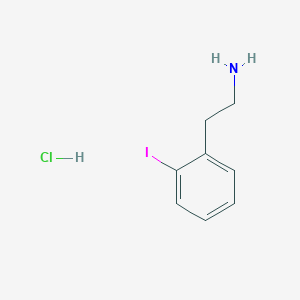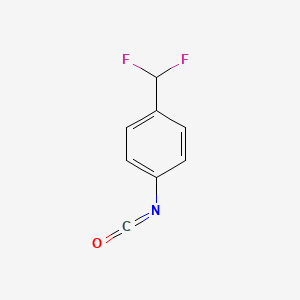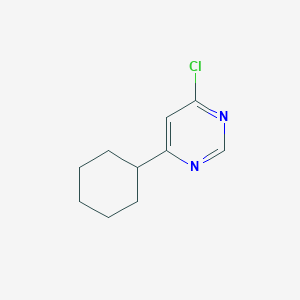
1,2-Dimethylcyclopentene
概要
説明
1,2-Dimethylcyclopentene is an organic compound with the molecular formula C₇H₁₂. It is a derivative of cyclopentene, where two methyl groups are attached to the first and second carbon atoms of the cyclopentene ring. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various chemical research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethylcyclopentene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides under basic conditions. Another method includes the dehydrohalogenation of 1,2-dimethylcyclopentane using strong bases like potassium tert-butoxide .
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic dehydrogenation of 1,2-dimethylcyclopentane. This process typically employs metal catalysts such as palladium or platinum at elevated temperatures to facilitate the removal of hydrogen atoms .
化学反応の分析
Types of Reactions: 1,2-Dimethylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: Catalytic hydrogenation of this compound results in the formation of 1,2-dimethylcyclopentane.
Substitution: Halogenation reactions can occur, where halogens like bromine or chlorine replace hydrogen atoms on the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide.
Reduction: Molecular hydrogen with metal catalysts (palladium, platinum).
Substitution: Halogens (bromine, chlorine) in the presence of light or catalysts.
Major Products:
Oxidation: Epoxides, diols.
Reduction: 1,2-Dimethylcyclopentane.
Substitution: Halogenated cyclopentenes
科学的研究の応用
1,2-Dimethylcyclopentene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 1,2-dimethylcyclopentene in chemical reactions involves the interaction of its double bond with various reagents. For instance, during catalytic hydrogenation, the double bond interacts with hydrogen atoms on the catalyst’s surface, leading to the formation of 1,2-dimethylcyclopentane. Similarly, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols .
類似化合物との比較
Cyclopentene: Lacks the methyl groups present in 1,2-dimethylcyclopentene.
1,3-Dimethylcyclopentene: Has methyl groups on the first and third carbon atoms instead of the first and second.
1,2-Dimethylcyclohexene: Contains a six-membered ring instead of a five-membered ring.
Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This structural uniqueness makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
特性
IUPAC Name |
1,2-dimethylcyclopentene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWLAZADBEDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227306 | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-47-9 | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW29Q26UZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical products formed when 1,2-dimethylcyclopentene reacts with ozone in a gaseous environment?
A1: The gas-phase reaction of this compound with ozone yields a complex product mixture. Surprisingly, the corresponding ozonide, dimethylcyclopentene ozonide, is formed in low yield. [] The major product is 2,6-heptanedione, resulting from an unusual oxidative ring-opening. [] Additionally, nine other “abnormal” ozonolysis products, formed by oxidative cleavage of carbon-carbon single bonds, are observed. [] This highlights the complex reactivity of this compound in oxidative conditions.
Q2: Can this compound be used as a building block for synthesizing more complex molecules?
A2: Yes, this compound can act as a dienophile in [4+2] cycloaddition reactions. For example, reacting it with m-tolylthiomethyl chloride in the presence of a Lewis acid produces a cycloadduct. [] This adduct can be further desulfurized to yield (±)-cuparene, a naturally occurring sesquiterpene. []
Q3: Are there any studies investigating the photophysical interactions of this compound?
A4: Yes, research has explored the quenching effect of this compound on the excited state of α-cyanonaphthalene in slightly polar solvents. [, ] These studies provide insights into the exciplex formation and energy transfer processes involving this compound.
Q4: What spectroscopic techniques have been used to characterize the structure of this compound?
A5: Vibrational and electronic properties of this compound have been investigated using spectroscopic techniques. [] These studies contribute to our understanding of the molecule's structure and its behavior in different energy states.
Q5: Has the stereochemistry of reactions involving this compound been investigated?
A6: Yes, the stereochemistry of hydrogen halide addition to this compound has been studied. [] Understanding the stereochemical outcome of such reactions is crucial for predicting product formation and designing stereoselective synthetic methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


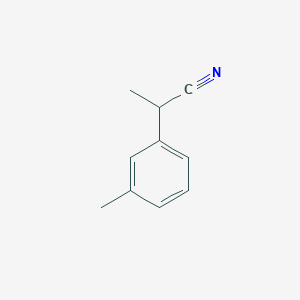
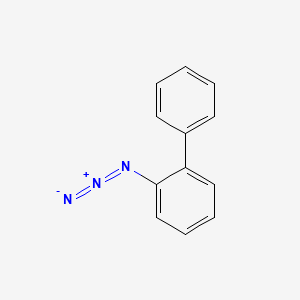
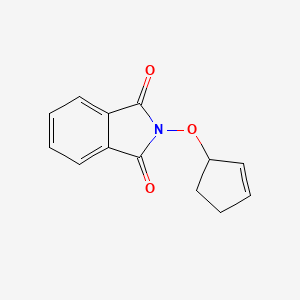

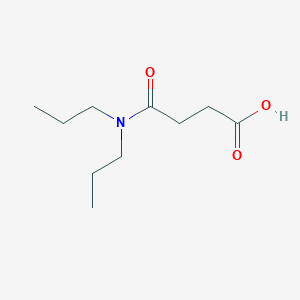
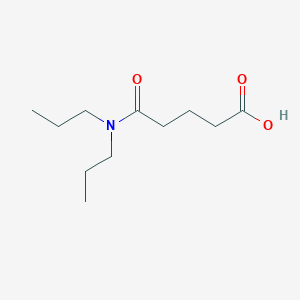

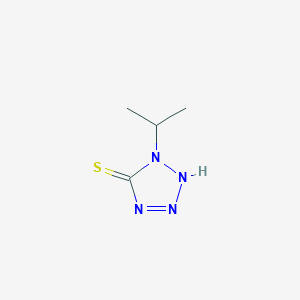

![1-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3386863.png)
